Regioisomeric Differentiation: 4-Bromo-3-fluoro vs. 3-Bromo-4-fluoro Substitution in Drug-Target Interactions
The 4-bromo-3-fluoro regioisomer (target compound) and the 3-bromo-4-fluoro regioisomer (CAS 866862-23-9) exhibit distinct biological target engagement profiles in patent literature, demonstrating that substitution pattern critically modulates receptor binding. The 3-bromo-4-fluoro regioisomer has been explicitly cited as a key intermediate in the development of AT2R (Angiotensin II Type 2 Receptor) antagonist analogues, with structural studies indicating that the specific halogen positioning (bromine meta, fluorine para) permits fine-tuning of the antagonist binding mode at the AT2R receptor . In contrast, the 4-bromo-3-fluoro regioisomer is referenced in patent disclosures related to PDE10A inhibition and CRTH2 receptor antagonism, suggesting that inversion of the halogen substitution pattern redirects the compound's utility toward distinct therapeutic target classes .
| Evidence Dimension | Biological target engagement / reported patent applications |
|---|---|
| Target Compound Data | 4-Bromo-3-fluorobenzyl methanesulfonate: associated with PDE10A inhibitory compounds and CRTH2 antagonist scaffolds |
| Comparator Or Baseline | 3-Bromo-4-fluorobenzyl methanesulfonate (CAS 866862-23-9): associated with AT2R antagonist prototype C38 analogues and CRTH2 antagonist scaffolds |
| Quantified Difference | Different primary target class associations; binding mode fine-tuning attributed to specific halogen positioning (AT2R study) |
| Conditions | Patent literature analysis; AT2R antagonist binding mode studies (Isaksson et al., 2019); PDE10A and CRTH2 patent disclosures |
Why This Matters
For SAR-driven medicinal chemistry programs, selecting the incorrect regioisomer may result in loss of target engagement or off-target activity, necessitating resynthesis and delaying project timelines.
